molecular formula C5H4ClIN2 B1311340 6-Chloro-5-iodopyridin-3-amine CAS No. 444902-32-3

6-Chloro-5-iodopyridin-3-amine

Cat. No.: B1311340
CAS No.: 444902-32-3
M. Wt: 254.45 g/mol
InChI Key: QLJRHAUYZGWXDE-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 6th and 5th positions, respectively, and an amino group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-iodo-5-nitropyridine with iron powder under specific conditions to yield this compound . The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature settings, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to maintain reaction conditions. The scalability of the synthesis process is crucial for producing the compound in quantities sufficient for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-Chloro-5-iodopyridin-3-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodopyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-5-iodopyridin-3-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine and iodine atoms at specific positions on the pyridine ring enhances its potential for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

6-chloro-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJRHAUYZGWXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447759
Record name 5-Amino-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444902-32-3
Record name 5-Amino-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 444902-32-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Chloro-3-iodo-5-nitropyridine (0.25g, 0.88 mmol) was reacted with iron powder (0.25g, 4.4 mmol) in the manner described in example 762D. Removal of the solvent in vacuo gave compound 765C (0.172g, 77%), as a golden yellow solid. HPLC: 100% at 2.32 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 255.03 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
77%

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